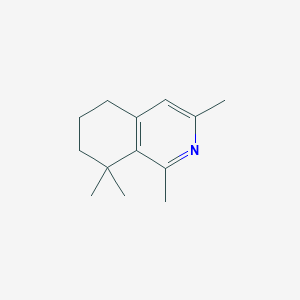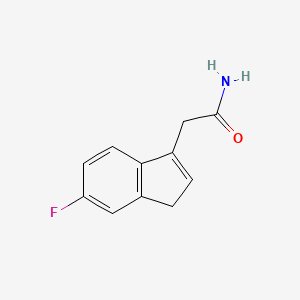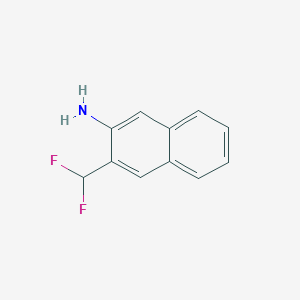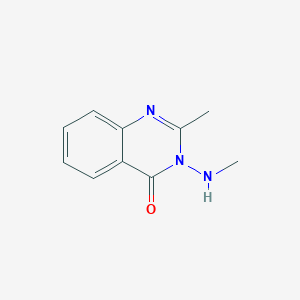
2-Methyl-3-(methylamino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-3-(méthylamino)quinazolin-4(3H)-one est un composé hétérocyclique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-3-(méthylamino)quinazolin-4(3H)-one implique généralement la condensation de dérivés de l'acide anthranilique avec des amines appropriées. Une méthode courante implique la réaction de l'acide 2-méthyl-3-nitrobenzoïque avec la méthylamine sous reflux, suivie d'une cyclisation pour former le noyau quinazolinone. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. De plus, des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs écologiques, sont explorées pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-3-(méthylamino)quinazolin-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène pour former des dérivés de quinazolinone correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des analogues de quinazolinone réduits.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazolinone substitués, qui peuvent présenter différentes activités biologiques et propriétés .
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, comme les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-3-(méthylamino)quinazolin-4(3H)-one implique son interaction avec diverses cibles moléculaires et voies. Par exemple, elle peut inhiber des enzymes comme les tyrosine kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la progression du cancer. Le composé peut également interagir avec l'ADN et l'ARN, affectant leur synthèse et leur fonction.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interact with DNA and RNA, affecting their synthesis and function.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthylquinazolin-4(3H)-one : Manque le groupe méthylamino, ce qui peut affecter son activité biologique.
3-Aminoquinazolin-4(3H)-one : Contient un groupe amino au lieu d'un groupe méthylamino, ce qui conduit à une réactivité et des applications différentes.
4(3H)-Quinazolinone : Le composé parent de la famille des quinazolinones, avec une large gamme de dérivés et d'applications.
Unicité
La 2-Méthyl-3-(méthylamino)quinazolin-4(3H)-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son groupe méthylamino permet une fonctionnalisation et une dérivation supplémentaires, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
59169-44-7 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-methyl-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-7-12-9-6-4-3-5-8(9)10(14)13(7)11-2/h3-6,11H,1-2H3 |
Clé InChI |
CYJKBBXERJCRNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



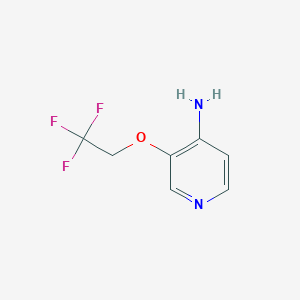
![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)




